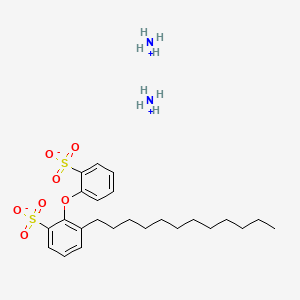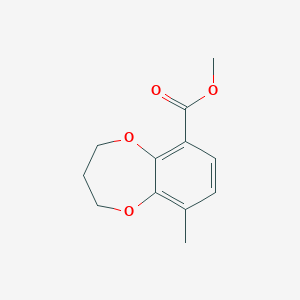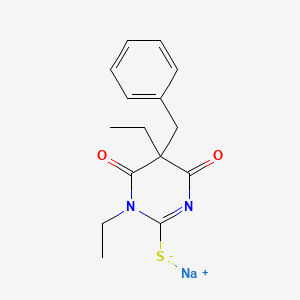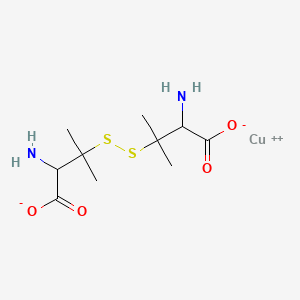
D-Penicillaminatoaquacopper
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Penicillaminatoaquacopper is a coordination complex formed between copper and D-penicillamineThe complex is characterized by its distinctive yellow color and has been studied for its potential therapeutic and industrial uses .
准备方法
Synthetic Routes and Reaction Conditions
D-Penicillaminatoaquacopper can be synthesized through the reaction of copper chloride dihydrate (CuCl2·2H2O) with D-penicillamine. The reaction typically involves dissolving the copper salt in water and then adding D-penicillamine under controlled conditions. The resulting complex is then isolated and purified .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pH, and concentration of reactants. Industrial production would likely involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
D-Penicillaminatoaquacopper undergoes various chemical reactions, including:
Chelation: The compound forms stable chelates with heavy metal ions.
Oxidation-Reduction: It can participate in redox reactions due to the presence of copper.
Substitution: Ligand exchange reactions can occur, where the aquo ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various ligands. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can produce new coordination complexes with different ligands .
科学研究应用
D-Penicillaminatoaquacopper has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of copper complexes.
Medicine: this compound has shown promise in therapeutic applications, particularly in the treatment of conditions involving heavy metal toxicity.
作用机制
The mechanism of action of D-Penicillaminatoaquacopper involves its ability to chelate metal ions. The compound binds to metal ions through the sulfur and nitrogen atoms of D-penicillamine, forming stable complexes. This chelation process is crucial for its therapeutic effects, such as the removal of excess copper in conditions like Wilson’s disease .
相似化合物的比较
Similar Compounds
Bis(copper(II) D-penicillamine disulfide dihydrate): Another copper-penicillamine complex with different stoichiometry and properties.
Copper(II) sulfate: A common copper compound used in various applications but lacks the specific chelating properties of D-Penicillaminatoaquacopper.
Copper(II) acetate: Another copper complex with different ligands and applications.
Uniqueness
This compound is unique due to its specific coordination with D-penicillamine, which imparts distinct chemical and biological properties. Its ability to form stable chelates with heavy metals and its potential therapeutic applications set it apart from other copper complexes .
属性
CAS 编号 |
57596-07-3 |
|---|---|
分子式 |
C10H18CuN2O4S2 |
分子量 |
357.9 g/mol |
IUPAC 名称 |
copper;2-amino-3-[(1-amino-1-carboxylato-2-methylpropan-2-yl)disulfanyl]-3-methylbutanoate |
InChI |
InChI=1S/C10H20N2O4S2.Cu/c1-9(2,5(11)7(13)14)17-18-10(3,4)6(12)8(15)16;/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16);/q;+2/p-2 |
InChI 键 |
JDYZYNCFVGHTMX-UHFFFAOYSA-L |
规范 SMILES |
CC(C)(C(C(=O)[O-])N)SSC(C)(C)C(C(=O)[O-])N.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


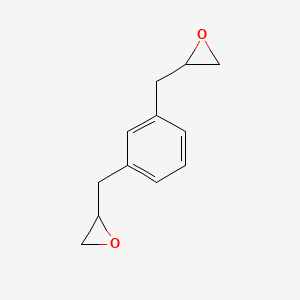

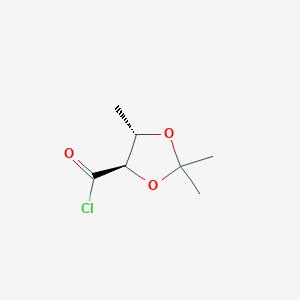

![N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide](/img/structure/B13790867.png)

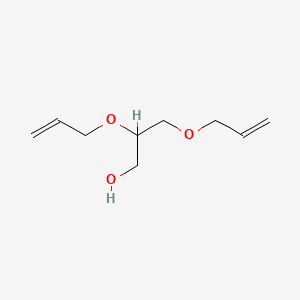
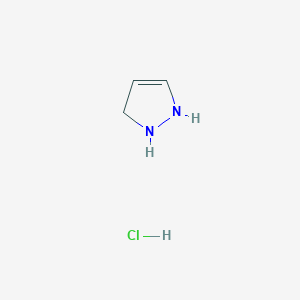
![2-(2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexylidene)malononitrile](/img/structure/B13790891.png)
